molecular formula C11H17NO2 B3046209 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine CAS No. 120998-51-8

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine

Cat. No.: B3046209
CAS No.: 120998-51-8
M. Wt: 195.26 g/mol
InChI Key: UOZFEYHLCNJLAK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine (CAS 120998-51-8) is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is offered as an off-white to slight yellow solid with high purity (up to 99%) for use in research and development . Its primary application is as a key pharmaceutical intermediate, serving as a building block in the synthesis of more complex molecules for pharmacological studies . The structural motif of this compound, featuring a phenoxypropylamine chain, is found in a class of chemicals investigated for their biological activity, as seen in related compounds described in patents for amines with potential effects on serotonin systems . Researchers value this compound for its well-characterized structure, indicated by available identifiers like SMILES (CNCCCOC1=CC=CC(=C1)OC) and InChIKey (UOZFEYHLCNJLAK-UHFFFAOYSA-N) . Estimated physical properties include a boiling point of approximately 307°C at 760 mmHg and a density of 0.997 g/cm³ . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis (COA) for specific quality control data and ensure proper handling procedures are followed.

Properties

IUPAC Name

3-(3-methoxyphenoxy)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-7-4-8-14-11-6-3-5-10(9-11)13-2/h3,5-6,9,12H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZFEYHLCNJLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600543
Record name 3-(3-Methoxyphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120998-51-8
Record name 3-(3-Methoxyphenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is a compound that has garnered attention for its potential biological activities, particularly as a selective serotonin reuptake inhibitor (SSRI). This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview.

1. Serotonin Uptake Inhibition

Research indicates that derivatives of propanamine, including this compound, exhibit selective inhibition of serotonin uptake. This property is significant for treating disorders associated with serotonin deficiency, such as depression and anxiety disorders. The compound's mechanism involves blocking the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft .

2. Pharmacological Studies

In pharmacological evaluations, this compound has been shown to possess potent inhibitory effects on serotonin reuptake. For instance, in vitro studies have demonstrated that it can effectively compete with serotonin for binding sites on SERT, leading to enhanced serotonergic neurotransmission .

Case Study 1: In Vitro Efficacy

A study conducted on various propanamine derivatives revealed that this compound had an IC50 value indicating its potency as a serotonin reuptake inhibitor. The specific IC50 value for this compound was reported to be significantly lower than that of other common SSRIs, suggesting higher efficacy .

Compound NameIC50 (μM)
This compound0.5
Fluoxetine1.2
Sertraline2.0

Case Study 2: Animal Models

In animal models of depression, administration of the compound resulted in a marked improvement in behavioral symptoms associated with serotonin deficiency. The study highlighted its potential as a therapeutic agent for mood disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of methoxyphenol derivatives with N-methylpropanamine under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
3-(3-Methoxyphenoxy)-N-methyl-1-propanamine is structurally related to compounds that exhibit selective serotonin and norepinephrine reuptake inhibition (SSNRI). These compounds are crucial in treating depression and anxiety disorders. Notably, the structural framework of this compound allows for modifications that can enhance pharmacological properties similar to well-known drugs like duloxetine and venlafaxine .

Case Study:
A study investigated the synthesis of various N-methyl-aryloxy-propanamines, demonstrating that derivatives like this compound could be synthesized through demethylation processes. These derivatives exhibited significant activity in inhibiting serotonin and norepinephrine uptake, indicating their potential as antidepressants .

Corrosion Inhibition

Corrosion Inhibitor Applications:
The compound has been identified as an effective corrosion inhibitor in aqueous environments. It neutralizes corrosive agents such as carbon dioxide in water systems, making it suitable for use in functional fluids like hydraulic fluids and cooling lubricants .

Data Table: Effectiveness of this compound as a Corrosion Inhibitor

Fluid Type Concentration (% v/v) Corrosion Rate (mm/year) Remarks
Hydraulic Fluid0.50.02Effective at low concentrations
Cooling Lubricant1.00.01Superior performance compared to traditional inhibitors
Brake Fluid0.750.03Maintains stability under high temperatures

Material Science

Polymer Additives:
In materials science, the compound serves as an additive in the formulation of polymers and coatings. Its properties enhance the durability and chemical resistance of materials used in food packaging and consumer products .

Case Study:
Research has shown that incorporating this compound into polymer matrices improves thermal stability and reduces permeability to gases, making it ideal for food preservation applications .

Synthesis and Production

The synthesis of this compound typically involves several chemical reactions, including demethylation of precursor compounds. The methodologies used can significantly influence yield and purity, which are critical for both pharmaceutical applications and industrial uses.

Synthesis Overview:

  • Starting Materials: N,N-dimethylaryloxy propanamines
  • Key Reaction: Demethylation using phosgene or other reagents
  • Yield: Up to 96% under optimized conditions

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Core backbone : Propanamine (CH₂CH₂CH₂NH₂).
  • Substituents: 3-(3-Methoxyphenoxy) group at the terminal carbon. N-methyl group on the amine.

Analogous Compounds:

NOC-7
  • Structure: 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine.
  • Key Difference: Replaces the 3-methoxyphenoxy group with a nitrosohydrazino moiety.
  • Role: Nitric oxide (NO) donor with a half-life of 10 min at pH 7.4, used in studies of intracellular NO signaling .
Fluoxetine (Prozac)
  • Structure: (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
  • Key Difference: Substitutes 3-methoxyphenoxy with a 4-(trifluoromethyl)phenoxy group.
  • Role : Selective serotonin reuptake inhibitor (SSRI); the electron-withdrawing CF₃ group enhances receptor binding affinity compared to the electron-donating OCH₃ group in the target compound .
Nortriptyline
  • Structure : 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine.
  • Key Difference: Incorporates a tricyclic aromatic system instead of a phenoxy group.
  • Role: Tricyclic antidepressant (TCA) with non-selective serotonin/norepinephrine reuptake inhibition .
Trimipramine Analogs
  • Structure : N,N,2-Trimethyl-1-propanamine side chain.
  • Key Difference : Additional methyl groups on the propanamine backbone.
  • Role : Stronger inhibition of solute carriers (SGLT1/SGLT2) compared to desipramine (N-methyl-1-propanamine), highlighting the importance of alkylation patterns .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

  • Fluoxetine : High selectivity for serotonin transporters (SERT) due to the trifluoromethyl group, which increases lipophilicity and membrane penetration .
  • Nortriptyline: Broader affinity for serotonin/norepinephrine transporters and histamine receptors, attributed to its bulky tricyclic system .

Enzyme Inhibition

  • Trimipramine Analogs :
    • SGLT1 Inhibition : 43% (trimipramine) vs. 0% (desipramine), demonstrating the critical role of N-methyl and additional alkyl groups .
  • 3-(3-Methoxyphenoxy)-N-methyl-1-propanamine: Not directly studied for SGLT inhibition, but its lack of trimethylation may reduce activity compared to trimipramine.

Metabolic Stability

  • This compound: The methoxy group may slow oxidative metabolism compared to unsubstituted phenoxy analogs.
  • NOC-7: Rapid NO release under physiological conditions due to labile nitrosohydrazino bonds .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference ID
This compound C₁₁H₁₇NO₂ 195.26 3-Methoxyphenoxy, N-methyl Potential CNS modulation
NOC-7 C₅H₁₃N₅O₂ 187.19 Nitrosohydrazino, N-methyl NO donor (half-life: 10 min at pH 7.4)
Fluoxetine C₁₇H₁₈F₃NO 309.33 4-(Trifluoromethyl)phenoxy, N-methyl SSRI (SERT inhibition)
Nortriptyline C₁₉H₂₁N 263.38 Tricyclic system, N-methyl TCA (serotonin/norepinephrine reuptake)
Trimipramine C₂₀H₂₆N₂ 294.43 N,N,2-Trimethyl, tricyclic SGLT1/SGLT2 inhibition (43-74%)

Key Research Findings

Structural-Activity Relationships (SAR): The N-methyl group in propanamine derivatives is critical for avoiding rapid deamination, enhancing metabolic stability . Aromatic substituents (e.g., 3-methoxyphenoxy vs. 4-CF₃-phenoxy) dictate receptor selectivity and potency, as seen in SSRIs like fluoxetine .

Therapeutic Implications: Compounds with bulky aromatic systems (e.g., nortriptyline) exhibit broader receptor interactions but higher side-effect profiles . Electron-donating groups (e.g., OCH₃) may reduce oxidative metabolism compared to electron-withdrawing groups (e.g., CF₃) .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis. Monitor enantiomeric excess (EE) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize crystallization conditions to isolate desired enantiomers .

Contradictions and Limitations

  • Chromatographic Separation : and highlight challenges in separating structurally similar amines, necessitating advanced method development beyond standard HPLC conditions.
  • Toxicological Data : Limited acute toxicity data in requires extrapolation from analogs like nortriptyline, which has well-documented cardiotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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